4-(Quinolin-4-yloxy)aniline
Overview
Description
Synthesis Analysis
The synthesis of 4-(Quinolin-4-yloxy)aniline and its derivatives has been a subject of research. A series of novel 4-phenoxyquinoline derivatives containing a 3-amino-2-cyano-acrylamide framework was designed and synthesized . Various synthesis protocols have been reported in the literature for the construction of this scaffold .Molecular Structure Analysis
The molecular structure of 4-(Quinolin-4-yloxy)aniline consists of a quinoline ring attached to an aniline group via an oxygen atom . The quinoline ring is a bicyclic compound that includes a benzene ring fused with a pyridine ring .Scientific Research Applications
Polymer Synthesis
4-(Quinolin-4-yloxy)aniline has been utilized in the synthesis of soluble and thermally stable polyamides. A novel diamine monomer with a pendant 4-(quinolin-8-yloxy) aniline group was synthesized and used to polymerize with various aromatic and aliphatic dicarboxylic acids. These polyamides exhibited excellent solubility in polar aprotic solvents and high thermal stability, making them potentially useful in advanced material applications (Ghaemy & Bazzar, 2010).
Cancer Research
In the field of cancer research, derivatives of 4-anilinofuro[2,3-b]quinoline, closely related to 4-(quinolin-4-yloxy)aniline, were synthesized and showed potent cytotoxicity against various human cancer cell lines. These derivatives demonstrated high efficacy in inhibiting the growth of cells across different types of cancers, making them significant in the development of novel anticancer drugs (I‐Li Chen et al., 2002).
Quinoline-based Derivatives Synthesis
Quinoline-based derivatives, involving structures similar to 4-(quinolin-4-yloxy)aniline, have been synthesized for various applications. For instance, substituted 4-hydroxyalkyl-quinoline derivatives were constructed through a sequential catalytic process, illustrating the versatility of quinoline structures in synthesizing diverse chemical compounds (Kunming Jiang et al., 2018).
Antimicrobial Activity
Compounds structurally related to 4-(quinolin-4-yloxy)aniline, such as substituted ethyl 2-(quinolin-4-yl)-propanoates, were synthesized and showed potent antimicrobial activity. This highlights the potential of quinoline derivatives in developing new antimicrobial agents (Khan et al., 2013).
Dye Synthesis
In the dye industry, quinoline derivatives have been used to synthesize azo disperse dyes. These dyes, derived from structures akin to 4-(quinolin-4-yloxy)aniline, exhibit distinct solvent effects on their ultraviolet-visible absorption spectra, which is crucial for dye applications (Rufchahi & Gilani, 2012).
Antituberculosis Research
2-(Quinolin-4-yloxy)acetamides, related to 4-(quinolin-4-yloxy)aniline, have been identified as potent inhibitors of Mycobacterium tuberculosis growth. They have shown promising results in combating drug-resistant tuberculosis strains, indicating their potential in developing new tuberculosis therapies (Giacobbo et al., 2017).
Future Directions
The future directions of research on 4-(Quinolin-4-yloxy)aniline could involve the design of novel S. aureus NorA inhibitors to be used in association with fluoroquinolones . Additionally, the development of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity could be a potential area of research .
properties
IUPAC Name |
4-quinolin-4-yloxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c16-11-5-7-12(8-6-11)18-15-9-10-17-14-4-2-1-3-13(14)15/h1-10H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMHEXQDMAAWAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)OC3=CC=C(C=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Quinolin-4-yloxy)aniline | |
CAS RN |
863503-93-9 | |
Record name | 4-(quinolin-4-yloxy)aniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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